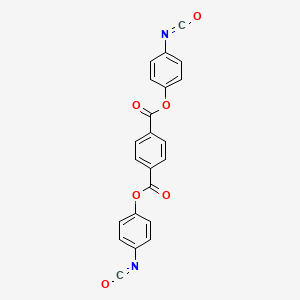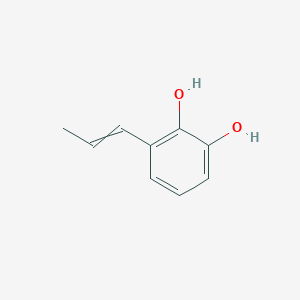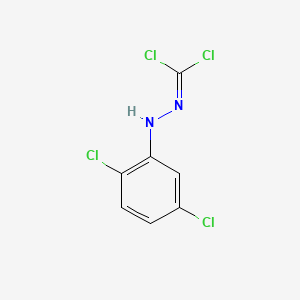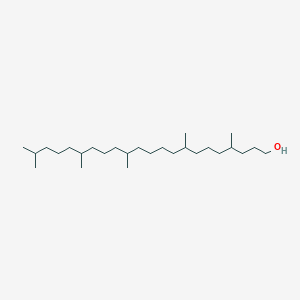
4,8,13,17,21-Pentamethyldocosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,13,17,21-Pentamethyldocosan-1-OL is a long-chain alcohol with the molecular formula C27H56O It is characterized by the presence of five methyl groups attached to a docosanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,13,17,21-Pentamethyldocosan-1-OL typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reduction of 4,8,13,17,21-Pentamethyldocosan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. The process is optimized for large-scale production by controlling temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,8,13,17,21-Pentamethyldocosan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4,8,13,17,21-Pentamethyldocosan-1-one or 4,8,13,17,21-Pentamethyldocosanoic acid.
Reduction: 4,8,13,17,21-Pentamethyldocosane.
Substitution: 4,8,13,17,21-Pentamethyldocosan-1-chloride.
Scientific Research Applications
4,8,13,17,21-Pentamethyldocosan-1-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mechanism of Action
The mechanism of action of 4,8,13,17,21-Pentamethyldocosan-1-OL involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,8,13,17,21-Pentamethyldocosa-4,8,11,16,20-pentaen-1-ol: Similar structure but with additional double bonds.
4,8,13,17,21-Pentamethyldocosan-1-one: The ketone analog of 4,8,13,17,21-Pentamethyldocosan-1-OL.
4,8,13,17,21-Pentamethyldocosanoic acid: The carboxylic acid analog.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and hydroxyl functionality, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
118599-25-0 |
|---|---|
Molecular Formula |
C27H56O |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
4,8,13,17,21-pentamethyldocosan-1-ol |
InChI |
InChI=1S/C27H56O/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28/h23-28H,7-22H2,1-6H3 |
InChI Key |
XHTUUQNKECQODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


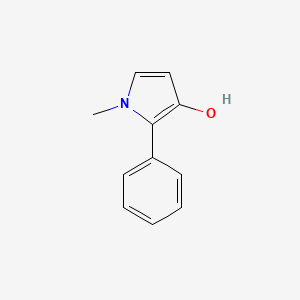
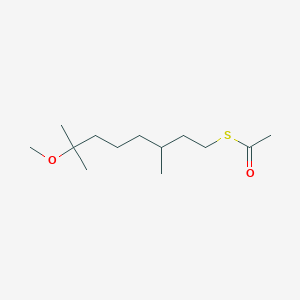
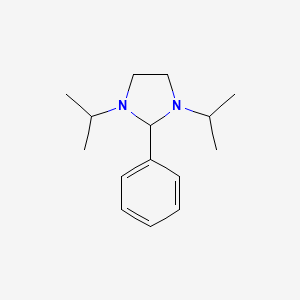
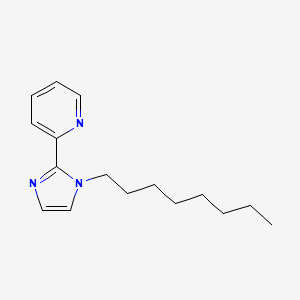
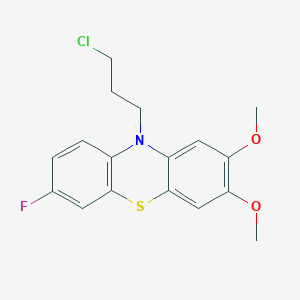
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
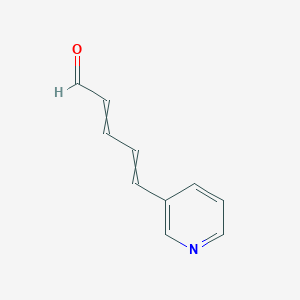
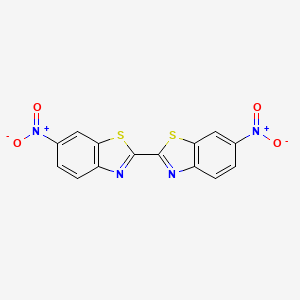
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
